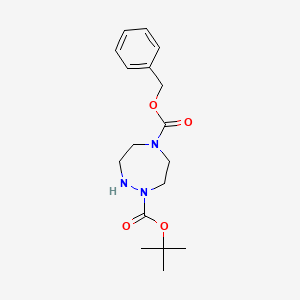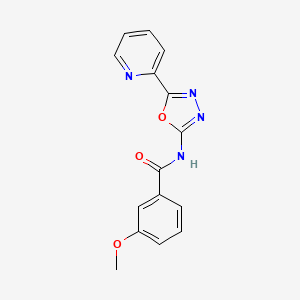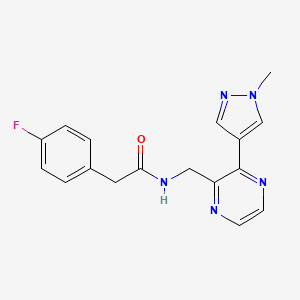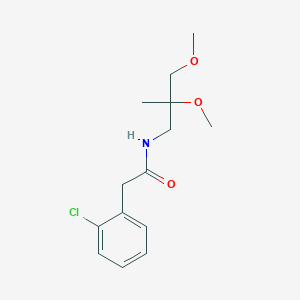
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is a compound that belongs to the class of triazacycloheptanes. This compound is characterized by the presence of tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate typically involves the protection of the amine groups with tert-butoxycarbonyl and benzyloxycarbonyl groups. The reaction conditions often include the use of bases such as triethylamine or pyridine, and the protective groups are introduced using reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogenation with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, oxalyl chloride for deprotection, and various bases and acids to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl and benzyloxycarbonyl groups are stable under a variety of conditions, allowing for selective reactions to occur. The deprotection of these groups can be achieved using specific reagents like oxalyl chloride, which selectively removes the protective groups without affecting other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-Butoxycarbonyl)-1,2,5-triazacycloheptane: Similar structure but lacks the benzyloxycarbonyl group.
5-(Benzyloxycarbonyl)-1,2,5-triazacycloheptane: Similar structure but lacks the tert-butoxycarbonyl group.
1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1,2,5-triazacycloheptane: Similar structure with a methoxycarbonyl group instead of benzyloxycarbonyl.
Uniqueness
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is unique due to the presence of both tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the ability to perform multiple reactions without interference .
Propiedades
IUPAC Name |
5-O-benzyl 1-O-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-12-11-19(10-9-18-20)15(21)23-13-14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJUCQBYIRWJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2721239.png)
![[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride](/img/structure/B2721240.png)

![2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B2721244.png)
![N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2721245.png)
![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)
![3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2721250.png)
![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)

